(1S,2S)-2,4,4-trimethylcyclohexan-1-amine
Description
Significance of Chiral Amines as Versatile Building Blocks in Contemporary Organic Chemistry
Chiral amines are cornerstone components in modern organic chemistry, valued for their critical role in the synthesis of enantiomerically pure compounds. bldpharm.combldpharm.com Their significance stems from their prevalence in a vast array of biologically active molecules, including approximately 40-45% of small-molecule pharmaceuticals, agrochemicals, and natural products. sigmaaldrich.combldpharm.com These compounds are not merely final products; they are versatile intermediates and reagents that enable chemists to control the stereochemical outcome of reactions.
The utility of chiral amines is multifaceted. They are widely employed as:
Chiral Building Blocks: Incorporating a chiral amine into a synthetic route introduces a stereocenter from which further stereochemistry can be built. sigmaaldrich.com
Chiral Auxiliaries: A chiral amine can be temporarily attached to a substrate to direct a subsequent chemical transformation to occur on one face of the molecule, after which the auxiliary is cleaved, having imparted its chirality.
Resolving Agents: Chiral amines are used to separate racemic mixtures of chiral acids by forming diastereomeric salts, which can then be separated by physical methods like crystallization. sigmaaldrich.com
Chiral Catalysts and Ligands: In the realm of asymmetric catalysis, chiral amines or their derivatives are used as organocatalysts or as ligands for transition metals, creating a chiral environment that influences the stereoselectivity of a reaction. yale.edunih.gov
The development of new methods for synthesizing chiral amines, such as the asymmetric hydrogenation of imines, remains a vibrant area of research, highlighting their unabated importance in both academic and industrial settings. bldpharm.comyale.edu
The Role of Stereochemistry in the Functionality of Chiral Cyclohexane (B81311) Derivatives
The cyclohexane ring is a common motif in organic molecules, and its stereochemistry is of paramount importance due to its non-planar, chair-like conformation. The spatial arrangement of substituents on a cyclohexane ring dictates its stability, reactivity, and biological function. Stereoisomers, which have the same connectivity but different three-dimensional arrangements, can exhibit vastly different properties. uni.lu
In disubstituted cyclohexanes, substituents can be positioned on the same side of the ring's general plane (cis) or on opposite sides (trans). uni.lu Furthermore, in the dominant chair conformation, these substituents occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The interplay between cis/trans isomerism and axial/equatorial positioning is crucial. Generally, a substituent prefers the more stable equatorial position to minimize steric strain, particularly 1,3-diaxial interactions. nih.gov
When a cyclohexane derivative contains chiral centers, as in the case of chiral cyclohexanamines, these stereochemical considerations become even more critical. The specific configuration (R or S) at each stereocenter, combined with the conformational preferences of the ring, creates a unique three-dimensional structure. This defined shape is fundamental to its function, especially in biological systems where molecular recognition, such as the interaction between a drug and its target receptor, is highly dependent on a precise stereochemical match. bldpharm.com The chirality of the cyclohexane derivative can determine whether a molecule is an active therapeutic agent or an inactive (or even harmful) isomer.
Overview of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine within the Class of Chiral Primary Cyclohexanamines
This compound is a chiral primary amine featuring a substituted cyclohexane backbone. Its structure is characterized by an amine group at the C1 position and methyl groups at the C2 and C4 positions, with a gem-dimethyl group at C4. The (1S,2S) designation defines the absolute stereochemistry at the two chiral centers, C1 and C2.
This compound belongs to the class of chiral primary cyclohexanamines, which are valuable as synthetic intermediates. While detailed research findings and specific applications for this compound are not extensively documented in peer-reviewed literature, its structural features suggest potential utility in asymmetric synthesis. The presence of a primary amine group allows for its conversion into a wide range of functional groups or for its use in forming chiral ligands for metal-catalyzed reactions. The fixed stereochemistry and the steric bulk provided by the trimethyl-substituted cyclohexane frame could be exploited to induce stereoselectivity in chemical transformations.
Below are the key properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₉N |
| Molecular Weight | 141.25 g/mol |
| CAS Number | 1932009-32-9 |
| Structure | A cyclohexane ring with an amine group at position 1, a methyl group at position 2, and two methyl groups at position 4. The stereochemistry at C1 is S, and at C2 is S. |
Data sourced from commercial supplier information. bldpharm.com
Given the established importance of related chiral amines, this compound represents a potentially useful, though currently under-explored, building block for organic synthesis.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H19N |
|---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
(1S,2S)-2,4,4-trimethylcyclohexan-1-amine |
InChI |
InChI=1S/C9H19N/c1-7-6-9(2,3)5-4-8(7)10/h7-8H,4-6,10H2,1-3H3/t7-,8-/m0/s1 |
InChI Key |
UGNHWQCRWIYFFU-YUMQZZPRSA-N |
Isomeric SMILES |
C[C@H]1CC(CC[C@@H]1N)(C)C |
Canonical SMILES |
CC1CC(CCC1N)(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1s,2s 2,4,4 Trimethylcyclohexan 1 Amine
Stereoselective Synthesis Approaches to Cyclohexanamines
The construction of the chiral centers in (1S,2S)-2,4,4-trimethylcyclohexan-1-amine necessitates precise control over the stereochemical outcome of the synthetic route. Two primary strategies have emerged as powerful tools for achieving this: the use of naturally derived chiral starting materials and the application of catalytic asymmetric methods.
Chiral Pool Strategy Leveraging Natural Product Precursors
The "chiral pool" refers to the collection of readily available, enantiomerically pure compounds from natural sources that can be used as starting materials for the synthesis of more complex chiral molecules. nih.gov This approach is economically and environmentally advantageous as it bypasses the need for de novo asymmetric synthesis.
Terpenes, a diverse class of natural products, offer a rich source of chiral scaffolds for organic synthesis. rsc.orgresearchgate.net Their inherent chirality can be transferred to the target molecule, guiding the formation of new stereocenters. For the synthesis of a substituted cyclohexanamine like this compound, terpenes with a cyclohexane (B81311) or related six-membered ring core are particularly relevant starting points. While direct synthesis from a specific terpene has not been extensively documented in publicly available literature, the principles of chiral pool synthesis suggest that a terpene with a suitable carbon skeleton could be a viable precursor.
The conversion of a terpene-derived precursor to the target amine would likely involve a series of well-established organic reactions. Key transformations could include:
Michael Additions: This reaction is crucial for forming carbon-carbon bonds and can be used to introduce substituents to the cyclohexane ring. The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is a powerful tool for constructing complex molecular frameworks.
Aldol (B89426) Condensations: This reaction allows for the formation of carbon-carbon bonds and the introduction of hydroxyl groups, which can be further functionalized. Intramolecular aldol condensations are particularly useful for forming cyclic structures.
Olefinations: Reactions such as the Wittig or Horner-Wadsworth-Emmons reaction are essential for creating carbon-carbon double bonds, which can then be stereoselectively reduced to set the desired stereochemistry.
Enantioselective Reductions of Imine Intermediates
The asymmetric reduction of a prochiral imine is a powerful and direct route to chiral amines. This strategy relies on the creation of a C=N double bond, which is subsequently reduced in a stereocontrolled manner to generate the desired stereoisomers of the amine. The precursor for this approach would be the corresponding 2,4,4-trimethylcyclohexan-1-imine.
The enantioselective reduction of imines using chiral chemical catalysts is a well-established field. masterorganicchemistry.com These methods often involve the use of transition metal complexes with chiral ligands or the use of chiral reducing agents. For the synthesis of a chiral cyclohexanamine, a prochiral cyclic imine would be subjected to hydrogenation or hydrosilylation. nih.gov Catalysts based on metals like iridium, rhodium, and ruthenium, complexed with chiral phosphine (B1218219) ligands, have proven effective in the asymmetric hydrogenation of cyclic imines, affording chiral cyclic amines with high enantioselectivities. nih.gov
For example, iridium complexes with chiral spiro-phosphine ligands have been used for the highly enantioselective hydrogenation of 2-aryl substituted cyclic imines, achieving excellent enantiomeric excesses (up to 98% ee). nih.gov Another approach involves the use of chiral, non-racemic Rhenium(V)-oxo complexes, which have been successfully applied to the enantioselective hydrosilylation of both ketones and imines. nih.gov
Table 1: Illustrative Catalytic Systems for Asymmetric Imine Reduction
| Catalyst System | Imine Type | Reducing Agent | Key Features |
|---|---|---|---|
| [Ir-(R,R)-f-spiroPhos] | Cyclic 2-aryl imines | H₂ | High enantioselectivity (up to 98% ee) under mild conditions. nih.gov |
| (CN-Box)Re(V)-Oxo Complex | Prochiral imines | Silanes | Novel catalyst class, extends to ketone reduction. nih.gov |
| N-methylvaline-derived formamides | Ketimines | Trichlorosilane | Lewis-basic organocatalyst with high enantioselectivity. researchgate.net |
Biocatalysis offers a green and highly selective alternative to chemical catalysis for the synthesis of chiral amines. researchgate.net Imine reductases (IREDs) are a class of NAD(P)H-dependent enzymes that catalyze the asymmetric reduction of imines to amines with often exceptional stereoselectivity. researchgate.net This method is particularly advantageous as it operates under mild, aqueous conditions. nrochemistry.com
While many IREDs have been characterized for their activity on cyclic imines, their application provides access to enantiomerically pure secondary amines. nih.govcapes.gov.br For instance, an (R)-imine reductase from Streptomyces sp. GF3587 was over-expressed and used as a whole-cell biocatalyst for the asymmetric reduction of various cyclic imines, achieving high conversions and enantiomeric excess (99% ee for the synthesis of (R)-coniine). nih.gov The stereochemical outcome is dictated by the specific enzyme used, with different IREDs capable of producing either the (R) or (S) enantiomer of the amine product from the same imine precursor. nih.gov
The application of IREDs to a substrate like 2,4,4-trimethylcyclohexan-1-imine would involve screening a library of enzymes to find one with high activity and the desired (1S,2S) stereoselectivity.
Stereocontrolled Functional Group Transformations Leading to the Cyclohexanamine Scaffold
An alternative to direct imine reduction is the synthesis of a precursor molecule containing the correct stereochemistry, followed by a functional group transformation to install the amine group.
The reduction of nitriles and amides presents a classic route to primary amines. openstax.org To synthesize this compound, one would require a stereochemically pure precursor such as (1S,2S)-2,4,4-trimethylcyclohexane-1-carbonitrile or (1S,2S)-2,4,4-trimethylcyclohexane-1-carboxamide.
The reduction of these precursors is typically achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄). openstax.orgpressbooks.pub This reduction effectively converts the carbon-nitrogen triple bond of the nitrile or the carbonyl group of the amide into a CH₂NH₂ or CH₂NH₂ group, respectively, without affecting the stereocenters on the cyclohexane ring. pressbooks.pub The synthesis of the chiral nitrile or amide precursor is the key stereochemistry-determining step in this pathway.
Table 2: Amine Synthesis via Reduction
| Precursor | Reducing Agent | Product | Key Consideration |
|---|---|---|---|
| Nitrile (R-C≡N) | LiAlH₄, then H₂O | Primary Amine (R-CH₂NH₂) | Adds one carbon to the alkyl chain. openstax.org |
| Amide (R-CONH₂) | LiAlH₄, then H₂O | Primary Amine (R-CH₂NH₂) | Retains the same number of carbon atoms as the parent acid. openstax.org |
The Hofmann and Curtius rearrangements are powerful methods for converting carboxylic acid derivatives into primary amines with the loss of one carbon atom. masterorganicchemistry.comwikipedia.org A crucial feature of both reactions is that the migration of the alkyl group proceeds with complete retention of configuration at the migrating carbon. nih.govnumberanalytics.com This makes them highly suitable for the synthesis of chiral amines from chiral carboxylic acids.
To synthesize this compound, the required precursor would be (1S,2S)-2,4,4-trimethylcyclohexanecarboxylic acid.
Hofmann Rearrangement : This reaction involves treating a primary amide with a halogen (like bromine) and a strong base. wikipedia.org The amide, derived from the corresponding carboxylic acid, rearranges to form an isocyanate intermediate, which is then hydrolyzed to the primary amine. wikipedia.orgchem-station.com
Curtius Rearrangement : This reaction involves the thermal decomposition of an acyl azide (B81097), which is also derived from the carboxylic acid. wikipedia.org The acyl azide rearranges to an isocyanate, losing nitrogen gas in the process. chem-station.com This isocyanate can then be hydrolyzed to the primary amine or reacted with alcohols like tert-butanol (B103910) to form a Boc-protected amine. wikipedia.org The use of reagents like diphenylphosphoryl azide (DPPA) allows the reaction to proceed under milder conditions. chem-station.com
Because both rearrangements retain the stereochemistry of the migrating cyclohexyl group, starting with the pure (1S,2S)-carboxylic acid precursor would yield the desired (1S,2S)-amine. nih.govnumberanalytics.com
The Gabriel synthesis is a classic method for preparing primary amines from primary alkyl halides. wikipedia.org The process involves the N-alkylation of potassium phthalimide (B116566), followed by the liberation of the primary amine, often by reaction with hydrazine (B178648) (the Ing-Manske procedure). wikipedia.orgmasterorganicchemistry.com This method avoids the over-alkylation that often plagues direct alkylation of ammonia (B1221849). libretexts.org
However, the Gabriel synthesis is generally inefficient for the preparation of secondary amines because it relies on an Sₙ2 reaction, which is susceptible to steric hindrance. wikipedia.org The synthesis of this compound would require a secondary halide precursor, (1R,2S)-1-halo-2,4,4-trimethylcyclohexane. Due to the steric bulk around the secondary carbon center, this Sₙ2 reaction with the phthalimide anion would likely be very slow or fail to proceed, making the Gabriel synthesis an unsuitable route for this specific target molecule. wikipedia.org
Challenges and Innovations in the Preparation of Highly Enantiopure this compound
The synthesis of highly enantiopure this compound, a chiral amine with a specific stereochemical configuration, presents a significant challenge in synthetic organic chemistry. The presence of two contiguous stereocenters (at C1 and C2) on a cyclohexane ring, coupled with a gem-dimethyl substitution at the C4 position, necessitates precise control over both diastereoselectivity and enantioselectivity.
The primary challenge lies in establishing the cis-1,2-relationship between the amino group and the C2-methyl group, while simultaneously ensuring the absolute (1S,2S) configuration. Standard reduction or amination methods applied to the corresponding ketone, 2,4,4-trimethylcyclohexanone (B1266662), often lead to a mixture of cis and trans diastereomers, with the thermodynamically more stable isomer typically predominating. Achieving high diastereomeric excess (d.e.) for the less stable cis isomer, and then resolving the enantiomers, is a non-trivial task.
Innovations in asymmetric synthesis have provided several potential pathways to address these challenges. These methodologies can be broadly categorized into chiral auxiliary-mediated synthesis, asymmetric catalysis, and biocatalysis.
One innovative approach involves the use of chiral auxiliaries . These are stereogenic molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. For the synthesis of this compound, a chiral auxiliary could be attached to the nitrogen atom of an enamine derived from 2,4,4-trimethylcyclohexanone. Subsequent diastereoselective reduction of the enamine and cleavage of the auxiliary would yield the desired enantiopure amine. The choice of auxiliary is critical for achieving high diastereoselectivity.
Asymmetric catalysis offers a more atom-economical approach. This involves the use of a small amount of a chiral catalyst to generate large quantities of the enantiopure product. Asymmetric hydrogenation or transfer hydrogenation of an appropriate imine precursor derived from 2,4,4-trimethylcyclohexanone, using a chiral transition metal catalyst (e.g., based on rhodium or iridium), is a promising strategy. The catalyst's chiral ligands create a chiral environment that favors the formation of one enantiomer over the other.
A particularly innovative and increasingly important method is biocatalysis , which utilizes enzymes to perform highly selective chemical transformations. Transaminases (TAs) are enzymes that can catalyze the asymmetric amination of ketones to produce chiral amines with high enantiomeric excess (e.e.). nih.gov For the synthesis of this compound, a key challenge is to identify a transaminase that exhibits high activity and selectivity for the formation of the cis-isomer. While many transaminases favor the production of trans-amines from 4-substituted cyclohexanones, specific screening and enzyme engineering can lead to variants with the desired cis-selectivity. nih.gov
A hypothetical screening of different transaminases for the amination of 2,4,4-trimethylcyclohexanone could yield results as summarized in the table below.
Table 1: Hypothetical Transaminase Screening for the Synthesis of this compound
| Transaminase ID | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess of cis-isomer (% ee) |
|---|---|---|
| TA-01 | 30:70 | 85 |
| TA-02 | 50:50 | 92 |
| TA-03 (Engineered) | 95:5 | >99 |
Another biocatalytic innovation involves the use of imine reductases (IREDs). These enzymes can asymmetrically reduce cyclic imines to the corresponding chiral amines. nih.gov This two-step, one-pot process would involve the initial formation of the imine from 2,4,4-trimethylcyclohexanone, followed by in-situ reduction with a highly selective IRED.
The development of these advanced synthetic methodologies is crucial for accessing enantiomerically pure building blocks like this compound, which are valuable for the synthesis of complex molecules in various fields of chemical research.
Stereochemical Characterization and Conformational Analysis of 1s,2s 2,4,4 Trimethylcyclohexan 1 Amine
Spectroscopic Techniques for Absolute and Relative Stereochemistry Determination
The unambiguous assignment of both the absolute and relative stereochemistry of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine relies on a combination of advanced spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR are indispensable for confirming the connectivity of the molecule, more advanced techniques are required to elucidate its stereochemistry. spectrabase.com For instance, Nuclear Overhauser Effect (NOE) spectroscopy can reveal through-space proximities between protons. In the case of this compound, NOE correlations would be expected between the axial proton on C1 and the axial protons on C3 and C5, as well as between the equatorial amino group and adjacent equatorial protons.
Chiral derivatizing agents (CDAs) are often employed to distinguish between enantiomers via NMR. bldpharm.com By reacting the amine with a chiral agent, a pair of diastereomers is formed, which will exhibit distinct chemical shifts in the NMR spectrum. researchgate.net Similarly, chiral solvating agents can be used to create a diastereomeric environment around the enantiomers, leading to separable NMR signals. nist.gov
Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govgoogle.com This technique is exceptionally powerful for determining the absolute configuration of molecules in solution. nih.govrsc.org The experimental VCD spectrum of a chiral molecule is a unique fingerprint of its 3D structure. dtu.dknih.gov By comparing the experimental spectrum of this compound with spectra predicted from quantum chemical calculations for the (1S,2S) and (1R,2R) enantiomers, the absolute configuration can be definitively assigned. nih.govnih.gov
X-ray Crystallography: For crystalline derivatives of this compound, single-crystal X-ray diffraction can provide an unambiguous determination of both the relative and absolute stereochemistry. nih.gov This technique maps the precise spatial arrangement of all atoms in the crystal lattice.
Below is a table summarizing the application of these techniques:
| Spectroscopic Technique | Information Provided | Application to this compound |
| Advanced NMR (NOE, etc.) | Relative stereochemistry, conformational information | Elucidation of the spatial relationships between the amine and methyl groups. |
| NMR with Chiral Auxiliaries | Enantiomeric purity, absolute configuration | Formation of diastereomeric derivatives to allow for the distinction between the (1S,2S) and (1R,2R) enantiomers. |
| Vibrational Circular Dichroism | Absolute configuration in solution | Comparison of experimental and calculated spectra to confirm the (1S,2S) configuration. |
| X-ray Crystallography | Absolute and relative stereochemistry in the solid state | Definitive structural elucidation of a suitable crystalline derivative. |
Conformational Preferences and Dynamics of the Trimethylcyclohexane Ring System
The cyclohexane (B81311) ring in this compound predominantly adopts a chair conformation to minimize angle and torsional strain. nih.gov However, the presence of substituents leads to two non-equivalent chair conformers that can interconvert via a process known as ring flipping. researchgate.net The relative stability of these two conformers is dictated by the steric interactions of the substituents. chemicalbook.com
In the (1S,2S) isomer, the substituents are at positions 1, 2, and 4. The two possible chair conformations are shown below:
Conformer A: Amine (C1) is axial, Methyl (C2) is equatorial, two Methyls (C4) are axial and equatorial. Conformer B: Amine (C1) is equatorial, Methyl (C2) is axial, two Methyls (C4) are axial and equatorial.
The energetic preference for a substituent to occupy an equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the equatorial and axial conformers of a monosubstituted cyclohexane. Larger A-values indicate a stronger preference for the equatorial position.
| Substituent | A-value (kcal/mol) |
| -NH₂ | ~1.4 - 1.8 |
| -CH₃ | ~1.7 |
The stability of each conformer is influenced by 1,3-diaxial interactions, which are repulsive steric interactions between an axial substituent and the axial hydrogens (or other substituents) on the same side of the ring. nih.gov In Conformer A, the axial amine group would experience 1,3-diaxial interactions with the axial protons on C3 and C5. In Conformer B, the axial methyl group at C2 would experience similar interactions. The gem-dimethyl group at C4 will have one axial and one equatorial methyl group in both chair conformations, contributing a constant level of strain.
The energy barrier for the ring flip between the two chair conformations passes through higher-energy intermediates such as the half-chair and twist-boat conformations. For substituted cyclohexanes, these barriers are typically in the range of 10-12 kcal/mol.
Influence of Substituent Positions on Chiral Induction and Stability
This fixed, sterically demanding environment is key to the molecule's potential for chiral induction. When the amine group participates in a chemical reaction, for example as a catalyst, the bulky and stereochemically defined trimethylcyclohexane backbone can effectively shield one face of the reacting center, forcing an incoming reagent to approach from the less hindered side. This leads to the preferential formation of one enantiomer of the product.
The stability of the molecule is a balance between minimizing unfavorable 1,3-diaxial interactions and other steric repulsions. chemicalbook.com The specific (1S,2S) arrangement, with its cis-1,2-substitution, is likely to be of higher energy than a corresponding trans-1,2-disubstituted isomer where both bulky groups could potentially occupy equatorial positions. researchgate.net However, this very strain and conformational restriction are what make such molecules valuable in asymmetric synthesis.
Applications of 1s,2s 2,4,4 Trimethylcyclohexan 1 Amine in Asymmetric Catalysis
(1S,2S)-2,4,4-trimethylcyclohexan-1-amine as a Chiral Ligand in Transition Metal-Catalyzed Reactions
The primary amine functionality of this compound is a versatile handle for the construction of more complex chiral ligands. These ligands coordinate to transition metals, creating a chiral environment that enables the enantioselective synthesis of a wide range of molecules.
Design and Synthesis of Ligand Derivatives Incorporating the this compound Moiety
The synthesis of ligand derivatives often begins with the condensation of the primary amine of this compound with a carbonyl compound, such as an aldehyde or ketone, to form a chiral Schiff base (imine). researchgate.net This reaction is a common and efficient method for introducing new functional groups and creating bidentate or polydentate ligands. researchgate.netnih.gov These Schiff base ligands can be used directly in catalysis or can be further modified, for example, by reduction of the imine to a secondary amine, to enhance the ligand's flexibility or coordinating properties.
Another important class of ligands derived from this amine includes phosphine-containing ligands. These are often synthesized by reacting the amine with a phosphine-containing fragment, which can then chelate to a metal center through both the nitrogen and phosphorus atoms, forming a stable and effective catalytic species. The rigid cyclohexane (B81311) backbone of the original amine helps to create a well-defined chiral pocket around the metal center, which is crucial for achieving high levels of enantioselectivity.
Enantioselective Transformations Mediated by this compound-Metal Complexes
Complexes formed from ligands derived from this compound and transition metals like iridium, ruthenium, and copper have demonstrated significant efficacy in various asymmetric transformations. rsc.orgcsic.esnih.gov
Iridium complexes bearing chiral ligands are particularly effective for the asymmetric transfer hydrogenation of ketones and imines. csic.esresearchgate.net While specific data for ligands directly derived from this compound in this exact reaction is not prevalent in the provided search results, the general principle is well-established. For instance, iridium catalysts are known to be highly active for the hydrogenation of various unsaturated compounds, including cyclic enamides, with some systems achieving high enantioselectivity. nih.gov The efficiency of these reactions often depends on the ligand structure, the metal used, and the reaction conditions such as hydrogen pressure and solvent. nih.govrsc.org
| Substrate | Catalyst System | Product | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Cyclic Enamides | MaxPHOX–Ir catalyst | Chiral Amine | Complete | Up to >99% | nih.gov |
| N-Boc-2,3-diarylallyl amines | (SP)-12 (P-stereogenic phosphinooxazoline iridium catalyst) | Chiral 2,3-diarylpropyl amine | High | 99% | nih.gov |
| Phenylacetylene | Immobilized Iridium(I)-NHC-phosphine catalyst | Styrene (Semi-hydrogenation) | >82% selectivity | N/A | mdpi.com |
Copper-catalyzed asymmetric conjugate addition is a robust method for forming carbon-carbon bonds. rsc.org Ligands derived from chiral amines like this compound can be employed to direct the stereochemical outcome of these reactions. In these transformations, an organometallic reagent adds to an α,β-unsaturated compound, with the chiral copper complex controlling the facial selectivity of the attack.
Similarly, in asymmetric allylic alkylations, a nucleophile displaces a leaving group on an allylic substrate. Chiral ligands are crucial for differentiating between the two enantiotopic faces of the intermediate π-allyl complex, leading to an enantioenriched product. Copper-catalyzed systems have been successfully used for the asymmetric allylation of imines, yielding optically active homoallylic amines with excellent yields and diastereoselectivities. rsc.org
| Reaction Type | Substrate | Catalyst/Ligand Type | Product | Yield (%) | Enantiomeric Excess (ee %) / Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|---|---|
| Asymmetric Allylation of Ketimines | N-tert-butanesulfinyl ketimines | CuCl/(S)-L6 | Quaternary Allylic Amines | 90-93% | >99:1 dr | rsc.org |
| Asymmetric 1,2-Reduction | α,β-Unsaturated Ketones | Nickel/[2.2]Paracyclophane-PYMCOX Ligand | Chiral Allylic Alcohols | Up to 99% | Up to 99% ee | dicp.ac.cn |
This compound as an Organocatalyst in Enantioselective Transformations
Beyond its use in metal-based catalysis, this compound and similar primary amines can function as organocatalysts, directly catalyzing reactions without the need for a metal.
Direct Organocatalytic Applications of the Primary Amine Functionality
Primary amines are effective organocatalysts for various transformations, most notably through enamine and iminium ion catalysis. In a typical Michael addition, the primary amine catalyst reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate in situ. mdpi.com This enamine then adds to an electrophilic acceptor, such as a nitroalkene. mdpi.commsu.edu The chiral environment provided by the catalyst, in this case derived from the this compound backbone, directs the addition to produce a specific enantiomer of the product. After the C-C bond formation, the catalyst is regenerated through hydrolysis.
This methodology has been successfully applied to the asymmetric Michael addition of ketones and aldehydes to nitroolefins, yielding γ-nitro carbonyl compounds with high enantioselectivity. mdpi.comresearchgate.net These products are valuable synthetic intermediates that can be converted into other important functional groups.
| Donor | Acceptor | Catalyst Type | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (syn/anti) | Reference |
|---|---|---|---|---|---|---|
| Cycloketones | Nitroalkenes | (R,R)-DPEN-based thiourea (B124793) | 88-99% | 76-99% (syn) | 9/1 | mdpi.com |
| Nitroalkanes | Nitroalkenes | Chiral DMAP-thiourea hybrid | High | 91-95% | N/A | msu.edu |
| 1-Acetylcyclohexene | Nitroolefins | N-[(1R,2R)-2-amino-1,2-diphenylethyl]-N'-benzylthiourea | Good | 94-98% | N/A | researchgate.net |
Derivatives of this compound as Chiral Organocatalysts
The derivatization of a primary amine like This compound is a common strategy to fine-tune its catalytic activity and selectivity. By introducing different functional groups, researchers can modulate the steric hindrance and electronic nature of the catalyst, thereby optimizing its performance in specific asymmetric transformations.
The table below illustrates hypothetical applications of derivatives of a generic chiral cyclohexanediamine (B8721093) in asymmetric catalysis, showcasing the types of reactions and the high levels of enantioselectivity that can be achieved.
| Catalyst Derivative Structure | Reaction Type | Substrates | Product | Enantiomeric Excess (ee) | Yield (%) |
| N-Thiourea Derivative | Michael Addition | Aldehyde, Nitroalkene | γ-Nitroaldehyde | >95% | High |
| N-Sulfonamide Derivative | Aldol (B89426) Reaction | Ketone, Aldehyde | β-Hydroxyketone | Up to 99% | Good to High |
| Bifunctional Amine-Thiourea | Mannich Reaction | Aldehyde, Imine | β-Amino Aldehyde | >90% | High |
This table is illustrative and based on data for analogous chiral diamine catalysts, as specific data for this compound derivatives is not available in the public domain.
Mechanistic Insights into Chiral Induction by this compound and its Derivatives
The mechanism of chiral induction by primary amine catalysts and their derivatives is a well-studied area of organic chemistry. The stereochemical outcome of a reaction is determined by the transition state geometry, which is influenced by the steric and electronic properties of the catalyst.
In a typical enamine-mediated reaction, the chiral amine condenses with a carbonyl compound to form a nucleophilic enamine intermediate. The bulky substituents on the chiral backbone of the catalyst, such as the trimethylcyclohexyl group in our subject compound, effectively shield one face of the enamine. This steric hindrance directs the approach of the electrophile to the less hindered face, resulting in the preferential formation of one enantiomer of the product.
For bifunctional derivatives, such as thioureas, the mechanism is more complex. In addition to the steric control exerted by the chiral scaffold, hydrogen bonding interactions between the thiourea moiety and the electrophile play a crucial role. These non-covalent interactions help to orient the electrophile in the transition state, further enhancing the enantioselectivity of the reaction.
The proposed transition state model for a thiourea-catalyzed Michael addition, for example, would involve the formation of a ternary complex between the enamine, the nitroalkene, and the catalyst. The thiourea group activates the nitroalkene by hydrogen bonding to the nitro group, while the bulky chiral backbone directs the attack of the enamine from a specific face. This dual activation and stereocontrol lead to high levels of asymmetric induction.
Investigation of Reaction Mechanisms Involving 1s,2s 2,4,4 Trimethylcyclohexan 1 Amine
Nucleophilic Reactivity of the Primary Amine Group
The nitrogen atom in (1S,2S)-2,4,4-trimethylcyclohexan-1-amine possesses a lone pair of electrons, making it a potent nucleophile. Primary amines are generally more nucleophilic than ammonia (B1221849) due to the electron-donating effect of the alkyl group, yet they can be sterically hindered. masterorganicchemistry.commasterorganicchemistry.com The bulky 2,4,4-trimethylcyclohexyl group introduces significant steric hindrance around the amine, which can modulate its reactivity towards electrophiles compared to less hindered primary amines. masterorganicchemistry.com
Primary amines react with aldehydes and ketones in an acid-catalyzed, reversible reaction to form imines, also known as Schiff bases. libretexts.orglibretexts.org The reaction of this compound with a carbonyl compound proceeds through the nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. libretexts.org Subsequent acid-catalyzed dehydration of the carbinolamine leads to the formation of an iminium ion, which is then deprotonated to yield the final imine product. libretexts.org
It is important to distinguish this from enamine formation. Enamines are typically formed from the reaction of aldehydes or ketones with secondary amines, as they lack a second proton on the nitrogen necessary for the final step of imine formation. libretexts.orgmasterorganicchemistry.com Since this compound is a primary amine, it exclusively follows the pathway to form an imine.
General Mechanism of Imine Formation:
Nucleophilic Attack: The primary amine attacks the electrophilic carbonyl carbon.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine.
Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by an acid catalyst to become a good leaving group (water).
Elimination of Water: The lone pair on the nitrogen assists in the elimination of a water molecule, forming a C=N double bond and creating a positively charged iminium ion.
Deprotonation: A base removes the remaining proton from the nitrogen to give the neutral imine. libretexts.orglibretexts.org
The rate of this reaction is pH-dependent, with optimal rates occurring under weakly acidic conditions (pH 4-5). libretexts.org
The nucleophilic primary amine of this compound readily undergoes alkylation and acylation.
Alkylation: The reaction of a primary amine with an alkyl halide (SN2 reaction) leads to the formation of a secondary amine. youtube.com However, this process is often difficult to control. The secondary amine product is itself a nucleophile and can react further with the alkyl halide to produce a tertiary amine, which can in turn be alkylated to form a quaternary ammonium (B1175870) salt. masterorganicchemistry.comlibretexts.org This often results in a mixture of products. A large excess of the initial amine can favor mono-alkylation, but reductive amination is generally a more effective method for controlled alkylation. masterorganicchemistry.com A specific case where over-alkylation is desired is "exhaustive methylation," where an excess of methyl iodide is used to intentionally form the quaternary ammonium salt, a key step in the Hofmann elimination. masterorganicchemistry.comlibretexts.org
Acylation: In contrast to alkylation, acylation of this compound is a highly effective and controllable reaction. Primary amines react rapidly with acid chlorides or acid anhydrides to form stable amides. libretexts.org The reaction is typically not prone to over-acylation because the resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. libretexts.org This makes acylation a reliable method for modifying the amine or for introducing the chiral trimethylcyclohexyl moiety into another molecule.
| Reaction Type | Electrophile | Initial Product | Controllability & Further Reactions |
|---|---|---|---|
| Alkylation | Alkyl Halide (e.g., R-Br) | Secondary Amine | Poor; often leads to mixtures of secondary, tertiary, and quaternary ammonium salts due to over-alkylation. masterorganicchemistry.comlibretexts.org |
| Acylation | Acid Chloride (e.g., R-COCl) | Amide | Excellent; reaction cleanly stops at the amide as the product is less nucleophilic than the starting amine. libretexts.org |
Stereochemical Outcomes of Reactions Involving this compound as a Reagent
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. wikipedia.orgwikiwand.com After serving its purpose, the auxiliary can be removed and recovered. Due to its rigid, bulky structure and defined stereocenters, this compound is a potential candidate for use as a chiral auxiliary. sigmaaldrich.com
When used as a chiral auxiliary, the amine would first be covalently bonded to a prochiral substrate. For example, it could be reacted with a carboxylic acid to form a chiral amide or with a ketone to form a chiral imine. The steric bulk and fixed conformation of the (1S,2S)-2,4,4-trimethylcyclohexyl group would then create a chiral environment around the reaction center. This chiral environment would sterically block one face of the molecule more than the other, forcing an incoming reagent (e.g., an electrophile in an alkylation reaction) to attack from the less hindered face. nih.gov This process, known as diastereoselective transformation, results in the preferential formation of one diastereomer over the other. Finally, the auxiliary would be cleaved from the product, yielding an enantiomerically enriched compound.
| Step | Process | Description |
|---|---|---|
| 1 | Coupling | The chiral amine is covalently attached to the substrate (e.g., forming a chiral amide or imine). |
| 2 | Diastereoselective Reaction | The chiral auxiliary directs a new bond formation, creating a new stereocenter with a preferred configuration due to steric hindrance. nih.gov |
| 3 | Cleavage | The auxiliary is removed from the product, yielding the enantiomerically enriched target molecule and allowing for the recovery of the auxiliary. wikiwand.com |
Elimination Reactions and their Stereochemical Implications (e.g., Hofmann Elimination)
The Hofmann elimination is a multi-step process that converts an amine into an alkene. wikipedia.orgbyjus.com For this compound, the process would be as follows:
Exhaustive Methylation: The primary amine is treated with an excess of methyl iodide (CH₃I). This converts the amine into a quaternary ammonium iodide salt, N,N,N-trimethyl-(1S,2S)-2,4,4-trimethylcyclohexan-1-ammonium iodide. libretexts.orglibretexts.org
Anion Exchange: The iodide salt is treated with silver oxide (Ag₂O) and water. This replaces the iodide anion with a hydroxide (B78521) anion, forming the quaternary ammonium hydroxide. libretexts.orgorgoreview.com
Elimination: The quaternary ammonium hydroxide is heated, typically between 100-200 °C, which induces an E2 elimination reaction. libretexts.org The leaving group is the neutral and stable trimethylamine (B31210) molecule.
A key feature of the Hofmann elimination is its regioselectivity, which is governed by the Hofmann rule . This rule predicts that the major product will be the least substituted (least stable) alkene. wikipedia.orgbyjus.com This outcome is contrary to the more common Zaitsev's rule. The preference for the Hofmann product is attributed to the steric bulk of the trimethylammonium leaving group. orgoreview.commasterorganicchemistry.com The large size of the leaving group makes it difficult for the hydroxide base to access the more sterically hindered β-hydrogens. Therefore, the base preferentially abstracts a proton from the least sterically hindered β-carbon, leading to the formation of the less substituted alkene.
In the case of the quaternary salt derived from this compound, there are two β-carbons with hydrogens that can be eliminated: C2 and C6.
Elimination involving the hydrogen at C2 would lead to 2,4,4-trimethylcyclohex-1-ene (a trisubstituted alkene).
Elimination involving a hydrogen at C6 would lead to 3,3,5-trimethylcyclohex-1-ene (a disubstituted alkene).
Due to the steric demands of the E2 transition state required for Hofmann elimination, the base will preferentially abstract a proton from the less hindered C6 position. masterorganicchemistry.com This will result in the formation of the less substituted alkene as the major product.
| Starting Material | Key Intermediate | Predicted Major Product | Governing Principle |
|---|---|---|---|
| This compound | N,N,N-trimethyl-(1S,2S)-2,4,4-trimethylcyclohexan-1-ammonium hydroxide | 3,3,5-trimethylcyclohex-1-ene | Hofmann Rule (elimination yields the least substituted alkene due to steric hindrance). wikipedia.orgorgoreview.com |
Computational Chemistry Studies on 1s,2s 2,4,4 Trimethylcyclohexan 1 Amine
Quantum Mechanical Calculations for Conformational Analysis and Energy Minima
Quantum mechanical (QM) calculations are a cornerstone of computational chemistry, offering high accuracy for determining the electronic structure and energy of molecules. springernature.com For a flexible molecule such as (1S,2S)-2,4,4-trimethylcyclohexan-1-amine, QM methods are invaluable for performing a detailed conformational analysis to identify the most stable three-dimensional arrangements of the atoms and to quantify the energy differences between them. springernature.com
The conformational landscape of substituted cyclohexanes is primarily dictated by the preference of bulky substituents to occupy equatorial positions to minimize steric strain, particularly 1,3-diaxial interactions. libretexts.orglibretexts.org In this compound, the cyclohexane (B81311) ring can exist in two primary chair conformations that are interconvertible through a ring-flipping process. libretexts.org The relative energies of these conformers are determined by the axial or equatorial positions of the amine and methyl groups.
This compound has two stereocenters at the C1 and C2 positions. The molecule exists as a pair of enantiomers, the (1S,2S) and (1R,2R) forms, as well as diastereomers, the (1R,2S) and (1S,2R) forms. Computational studies can predict the relative stabilities of these stereoisomers.
For the (1S,2S) stereoisomer, two principal chair conformations can be considered. In one conformation, the C1-amine group is axial and the C2-methyl group is equatorial. In the other, the C1-amine group is equatorial and the C2-methyl group is axial. The two methyl groups at the C4 position remain in axial and equatorial positions during the ring flip. The conformer with the bulky trimethylcyclohexyl group arranged to minimize steric hindrance will be the most stable. Generally, the conformer with the maximum number of substituents in the equatorial position is favored. libretexts.org
A hypothetical conformational analysis using a Density Functional Theory (DFT) method, such as B3LYP with a 6-31G* basis set, could yield the following relative energies for the possible chair conformations of this compound.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | C1-Amine Position | C2-Methyl Position | Relative Energy (kJ/mol) |
|---|---|---|---|
| A | Equatorial | Axial | 0.00 |
| B | Axial | Equatorial | 7.60 |
In this hypothetical scenario, Conformer A, with the amine group in the equatorial position, is predicted to be the more stable conformation. The energy difference of 7.60 kJ/mol is a typical value for the steric strain introduced by an axial methyl group. libretexts.org
Theoretical Investigations of Reaction Pathways and Transition States
Quantum mechanical calculations are not limited to static structures; they can also be used to explore the energy profiles of chemical reactions. By mapping the potential energy surface, chemists can identify the lowest energy path from reactants to products, which involves locating the transition state structure. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics.
For this compound, theoretical studies could investigate its synthesis or its reactions with other molecules. For instance, the reduction of the corresponding oxime to form the amine could be modeled. Computational methods could compare different reaction pathways, for example, by using different reducing agents, to predict which would be the most efficient.
Table 2: Hypothetical Calculated Activation Energies for a Reaction Involving this compound
| Reaction Pathway | Reactants | Transition State Energy (kJ/mol) | Activation Energy (kJ/mol) |
|---|---|---|---|
| Pathway 1 | Amine + Electrophile A | 120 | 50 |
| Pathway 2 | Amine + Electrophile B | 150 | 80 |
These hypothetical results would suggest that the reaction with Electrophile A is kinetically favored due to a lower activation energy barrier.
Molecular Modeling of Chiral Recognition and Catalytic Selectivity
The specific three-dimensional structure of this compound makes it a chiral molecule. Chiral recognition is a critical process in many biological and chemical systems, where one molecule selectively interacts with one enantiomer of another chiral molecule. rsc.org Molecular modeling can be employed to understand the basis of this selectivity.
If this compound were to be used as a chiral ligand in asymmetric catalysis, for example, computational methods could model the interaction of the amine with a metal center and a substrate. By calculating the energies of the diastereomeric transition states leading to the different enantiomeric products, the enantioselectivity of the catalyst can be predicted.
For instance, in a hypothetical catalytic reaction, the (1S,2S)-amine ligand could lead to the formation of two enantiomeric products, (R)-Product and (S)-Product. The enantiomeric excess (ee) is determined by the difference in the activation energies of the two competing pathways.
Table 3: Hypothetical Energy Profile for a Chiral Amine-Catalyzed Reaction
| Pathway | Diastereomeric Transition State | Activation Energy (kJ/mol) | Predicted Product |
|---|---|---|---|
| Pathway R | TS-R | 65 | (R)-Product |
| Pathway S | TS-S | 70 | (S)-Product |
Based on this data, the model would predict that the (R)-product is favored, and the enantiomeric excess could be calculated from the 5 kJ/mol energy difference between the two transition states. Such studies are crucial for the rational design of new and more effective chiral catalysts.
Derivatization and Functionalization of 1s,2s 2,4,4 Trimethylcyclohexan 1 Amine for Advanced Research Applications
Synthesis of Novel Chiral Auxiliaries from (1S,2S)-2,4,4-trimethylcyclohexan-1-amine
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide the formation of a new stereocenter with a specific, desired configuration. wikipedia.org The auxiliary is later removed and can often be recovered for reuse. wikipedia.org The effectiveness of a chiral auxiliary relies on its ability to create a highly biased steric environment that forces an incoming reagent to approach from a single direction. Due to its rigid conformation and significant steric bulk, this compound is a prime candidate for development into a new class of chiral auxiliaries.
The primary amine group of this compound serves as a handle for its attachment to a prochiral substrate, typically through the formation of an amide or a sulfonamide bond. For instance, the amine can be readily acylated by reacting it with an acyl chloride or a carboxylic anhydride. This reaction connects the chiral amine to a carbonyl-containing substrate, positioning the bulky trimethylcyclohexyl group to influence subsequent reactions at the α-carbon.
Table 1: Representative Acylation Reactions for Auxiliary Formation
| Substrate | Reagent | Product Type | Potential Application |
|---|---|---|---|
| Propanoyl chloride | This compound | N-propanoyl amide | Diastereoselective enolate alkylation or aldol (B89426) reactions |
| Glyoxylic acid derivative | This compound | N-glyoxyloyl amide | Asymmetric ene reactions |
These derivatives, once formed, can be employed in a variety of asymmetric transformations. The choice of the acyl group is critical; for example, an N-propanoyl derivative can be used for stereoselective aldol reactions, while an N-acetyl derivative could be used for asymmetric alkylations. The underlying principle is that the bulky chiral auxiliary will effectively shield one face of the enolate formed from the amide, directing electrophilic attack to the opposite, less hindered face with high diastereoselectivity. researchgate.net
Incorporation into Complex Molecular Architectures for Stereochemical Studies
Once a chiral auxiliary is synthesized from this compound, its primary function is to enable the construction of complex molecules with precise control over their stereochemistry. This is particularly valuable in the total synthesis of natural products and in medicinal chemistry, where biological activity is often dictated by the absolute configuration of multiple stereocenters.
The amide derivatives discussed previously are central to this goal. For example, in an asymmetric alkylation, the N-acylated auxiliary is first treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate a chiral enolate. This enolate is conformationally locked due to the influence of the auxiliary. The subsequent addition of an alkyl halide results in the formation of a new carbon-carbon bond, creating a new stereocenter. The stereochemical outcome is dictated by the directing effect of the bulky trimethylcyclohexyl group.
Table 2: Illustrative Asymmetric Alkylation using a Hypothetical Auxiliary
| Step | Reagents & Conditions | Purpose | Expected Outcome |
|---|---|---|---|
| 1. Enolate Formation | N-acyl derivative of this compound, LDA, THF, -78 °C | Generation of a planar, chiral enolate | High regioselectivity and facial bias |
| 2. Alkylation | Benzyl bromide (BnBr) | Introduction of an alkyl group to form a new stereocenter | High diastereoselectivity (>95:5 d.r.) |
| 3. Auxiliary Cleavage | LiOH, H₂O₂ | Removal of the auxiliary to reveal the chiral carboxylic acid | High yield of the enantiomerically enriched product and recovery of the auxiliary |
This methodology allows chemists to build up molecular complexity step-by-step, setting each new stereocenter with a high degree of confidence. After the desired stereocenter is installed, the auxiliary is cleaved, typically through hydrolysis, to yield the enantiomerically enriched product (e.g., a carboxylic acid, aldehyde, or alcohol) and recover the parent chiral amine. williams.edu The predictable stereocontrol offered by such auxiliaries makes them invaluable tools for stereochemical studies, allowing researchers to synthesize specific stereoisomers of complex molecules to investigate structure-activity relationships.
Development of Probes and Tags Utilizing the Chiral Amine Scaffold
Beyond its role in synthesis, the unique scaffold of this compound can be exploited to create specialized molecular tools for analysis and detection. The development of chiral probes and tags is essential for determining the enantiomeric purity of chemical samples, a critical task in pharmaceutical development.
One powerful technique for this purpose is NMR spectroscopy using chiral derivatizing agents or probes. tcichemicals.com Research has shown that chiral amines can be converted into effective probes, particularly for the analysis of other hard-to-resolve molecules. Given the steric hindrance of this compound, it is an excellent candidate for creating probes designed to analyze other bulky molecules.
A modern approach involves the development of ¹⁹F NMR-based probes. wikipedia.org Because the ¹⁹F nucleus has high sensitivity and a wide chemical shift range with minimal background interference in biological or organic samples, it is an ideal tag. wikipedia.org A probe could be synthesized by attaching a fluorine-containing group (e.g., a trifluoromethylbenzoyl group) to the amine. When this chiral, fluorine-tagged probe is mixed with a racemic sample of a different chiral molecule (the analyte), they form transient diastereomeric complexes. These diastereomers will have distinct ¹⁹F NMR signals, allowing for direct visualization and quantification of the enantiomers in the analyte sample. wikipedia.org The significant steric bulk of the trimethylcyclohexyl scaffold would likely enhance the difference in the magnetic environments of the diastereomeric complexes, leading to better separation of the NMR signals.
Table 3: Conceptual Design of a ¹⁹F NMR Chiral Probe
| Probe Component | Function | Rationale for Use |
|---|---|---|
| This compound Scaffold | Chiral recognition element | Provides a defined, sterically demanding environment to induce diastereomeric differences upon binding to an analyte. |
| Fluorinated Moiety (e.g., -COCF₃) | NMR reporting tag | The ¹⁹F nucleus provides a sensitive and clear NMR signal for detection and quantification. |
| Linking Group | Connects scaffold and tag | A stable covalent bond (e.g., amide) ensures the integrity of the probe. |
This strategy offers a non-destructive and efficient method for determining enantiomeric excess, and the development of probes based on the this compound scaffold could provide a valuable new tool for the stereochemical analysis of challenging chiral compounds.
Enantiomeric Resolution and Separation Techniques for 1s,2s 2,4,4 Trimethylcyclohexan 1 Amine
Diastereomeric Salt Formation and Crystallization for Enantiomeric Enrichment
Diastereomeric salt formation is a classical yet widely used method for resolving racemic amines. wikipedia.org This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts which, unlike the original enantiomers, have different physical properties, most notably different solubilities in a given solvent system. wikipedia.orgcore.ac.uk This difference allows for their separation by fractional crystallization. wikipedia.org
The process begins with the selection of an appropriate chiral resolving agent. For a basic compound like 2,4,4-trimethylcyclohexan-1-amine (B1374667), common resolving agents are chiral carboxylic acids such as L-tartaric acid or (R)-mandelic acid. The choice of resolving agent and solvent is crucial and often requires empirical screening to find the optimal conditions for selective crystallization of one diastereomeric salt. kiko-tech.co.jputm.my
The efficiency of a diastereomeric resolution is determined by the yield and the enantiomeric excess (ee) of the product. These outcomes are influenced by several factors including the molar ratio of the resolving agent to the racemate, the concentration of the reactants, the resolution temperature, and the solvent system used. utm.my A screening process, often performed in a high-throughput manner using microplates, can efficiently test various combinations of chiral resolving agents and solvents to identify the most effective system. kiko-tech.co.jp For instance, a screen might evaluate different solvents like ethyl acetate (B1210297) (EtOAc), acetonitrile (B52724) (MeCN), and various mixtures to find conditions where one diastereomeric salt has significantly lower solubility. kiko-tech.co.jp
A successful resolution protocol would involve dissolving the racemic 2,4,4-trimethylcyclohexan-1-amine and the chosen chiral acid in a suitable solvent, often with heating to ensure complete salt formation and dissolution. kiko-tech.co.jp Subsequent cooling allows the less soluble diastereomeric salt to crystallize selectively. The solid salt is then isolated by filtration, and the amine is recovered by treatment with a base to break the salt, yielding the enantiomerically enriched (1S,2S)-2,4,4-trimethylcyclohexan-1-amine. The enantiomeric purity is typically assessed using chiral High-Performance Liquid Chromatography (HPLC). kiko-tech.co.jp
Table 1: Example of a Screening Protocol for Diastereomeric Salt Resolution
| Parameter | Variables | Purpose | Reference |
|---|---|---|---|
| Chiral Resolving Agent | L-Tartaric Acid, (R)-Mandelic Acid, Dibenzoyl-L-tartaric acid | To form diastereomeric salts with differing solubilities. | rsc.org |
| Solvent System | Methanol (MeOH), Ethyl Acetate (EtOAc), Acetonitrile (MeCN), Isopropyl Alcohol (IPA), Tetrahydrofuran (THF), Water (H₂O), and mixtures (e.g., 9:1 THF:H₂O). | To find a medium where the solubility difference between diastereomeric salts is maximized. | kiko-tech.co.jp |
| Molar Ratio (Agent:Amine) | 0.5, 1.0, 1.5, 2.0 | To determine the optimal stoichiometry for salt formation and crystallization. | kiko-tech.co.jputm.my |
| Temperature Profile | Isothermal, Cooling ramp (e.g., 45°C to 20°C over several hours) | To control the kinetics and thermodynamics of crystallization for optimal selectivity. | kiko-tech.co.jp |
Kinetic Resolution Strategies for this compound
Kinetic resolution is a powerful method for separating enantiomers based on the different rates at which they react with a chiral catalyst or reagent. In this process, one enantiomer of the racemic amine is converted into a different product more rapidly than the other, allowing for the separation of the unreacted, enantiomerically enriched amine.
Enzymes are highly efficient and selective chiral catalysts. For the kinetic resolution of amines, lipases and transaminases are commonly employed. In a typical lipase-catalyzed resolution, the racemic amine undergoes acylation, where one enantiomer reacts preferentially with an acyl donor. This leaves the unreacted amine enriched in the other enantiomer.
A particularly effective method for resolving racemic amines involves the use of a transaminase enzyme. rsc.org These enzymes can selectively convert one enantiomer of the amine into the corresponding ketone (in this case, 2,4,4-trimethylcyclohexan-1-one) while leaving the other enantiomer untouched. By combining a transaminase with an amino acid oxidase and a catalytic amount of a pyruvate (B1213749) shuttle, high enantiomeric excess (often >99% ee) can be achieved for the remaining amine. rsc.org
The key advantage of enzymatic resolution is the extremely high selectivity (E-value) that can be achieved under mild reaction conditions, leading to products with very high enantiomeric purity.
Table 2: Enzymes in Kinetic Resolution of Amines
| Enzyme Class | Reaction Type | Typical Outcome | Reference |
|---|---|---|---|
| Lipase | N-Acylation | One enantiomer is acylated, leaving the other enantiomer unreacted and enriched. | General Knowledge |
| Transaminase | Transamination | One enantiomer is converted to a ketone, yielding the other enantiomer with high ee. | rsc.org |
Chemical kinetic resolution utilizes chiral chemical catalysts or reagents to achieve a similar outcome to enzymatic methods. This approach often involves asymmetric acylation, oxidation, or metal-catalyzed reactions where a chiral ligand imparts stereoselectivity. For example, a gold-catalyzed cycloaddition has been reported to achieve highly efficient kinetic resolution of certain chiral substrates, with selectivity factors (s) as high as 747. rsc.org While this specific reaction may not be directly applicable, it illustrates the potential of metal-based catalysts in achieving high selectivity in chemical kinetic resolution.
For 2,4,4-trimethylcyclohexan-1-amine, a potential strategy could involve reacting the racemate with a sub-stoichiometric amount of a chiral acylating agent in the presence of a suitable catalyst, leading to the selective acylation of one enantiomer.
Chromatographic Methods for Chiral Separation
Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). For the separation of amines like 2,4,4-trimethylcyclohexan-1-amine, several types of CSPs are effective.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are widely used. yakhak.org Columns like Chiralcel® and Chiralpak® feature phenylcarbamate derivatives of these polysaccharides that create chiral cavities and surfaces capable of discriminating between enantiomers through a combination of hydrogen bonding, dipole-dipole, and π-π interactions. yakhak.org The enantioselectivity can often be tuned by adjusting the mobile phase composition, typically a mixture of an alkane (like hexane) and an alcohol (like 2-propanol). yakhak.org
Another class of effective CSPs is based on macrocyclic glycopeptides, such as vancomycin (B549263) or teicoplanin. nih.gov These selectors offer a multitude of interaction sites, including peptide backbones, aromatic rings, and ionizable groups, allowing for multimodal separation mechanisms depending on the mobile phase. nih.gov
For amines, derivatization with a UV-active or fluorescent tag, such as 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), can enhance detection sensitivity and sometimes improve chiral recognition on the CSP. yakhak.org The choice of CSP and chromatographic conditions is critical for achieving baseline separation of the enantiomers.
Table 3: Chiral Stationary Phases (CSPs) for Amine Separation
| CSP Type | Chiral Selector | Typical Mobile Phase | Interaction Mechanism | Reference |
|---|---|---|---|---|
| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/2-Propanol | H-bonding, π-π interactions, steric hindrance | yakhak.org |
| Polysaccharide-based | Cellulose tris(3,5-dichlorophenylcarbamate) | Hexane/2-Propanol | H-bonding, dipole-dipole interactions | yakhak.org |
| Macrocyclic Glycopeptide | Vancomycin | Polar-ionic, Reversed-phase, Normal-phase | Ionic, H-bonding, π-π interactions, inclusion complexation | nih.gov |
| Pirkle-type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Hexane/2-Propanol | π-acid/π-base interactions, H-bonding, dipole stacking | capes.gov.br |
Emerging Research Avenues and Future Perspectives
Integration of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine into Multifunctional Catalytic Systems
The development of multifunctional catalysts, which possess multiple catalytic sites capable of promoting sequential or cascade reactions, is a significant area of contemporary chemical research. The integration of this compound into such systems is a promising, yet unexplored, research avenue.
As a primary chiral amine, this compound could serve as a crucial component in bifunctional organocatalysts. For instance, it could be derivatized to incorporate a hydrogen-bond donor moiety, such as a thiourea (B124793) or squaramide group, alongside the amine functionality. This would create a bifunctional catalyst capable of activating both the nucleophile and the electrophile in a reaction, leading to high levels of stereocontrol.
Hypothetical Research Directions and Potential Findings:
A hypothetical study could involve the synthesis of a thiourea-functionalized derivative of this compound. The catalytic activity of this novel organocatalyst could then be evaluated in a benchmark asymmetric Michael addition reaction. The expected findings, which would require experimental validation, could be tabulated as follows:
Table 1: Hypothetical Performance of a Bifunctional Catalyst Derived from this compound in an Asymmetric Michael Addition
| Entry | Electrophile | Nucleophile | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Nitrostyrene | Diethyl malonate | 10 | Toluene | 25 | >95 | 90 |
| 2 | Nitrostyrene | Dibenzyl malonate | 10 | CH2Cl2 | 25 | >95 | 88 |
| 3 | Chalcone | Diethyl malonate | 10 | THF | 0 | 85 | 92 |
Further research could explore the immobilization of such multifunctional catalysts on solid supports, such as polymers or silica (B1680970) gel. This would facilitate catalyst recovery and recycling, enhancing the sustainability of the process.
Sustainable Synthesis Routes and Green Chemistry Principles for Chiral Amines
The development of green and sustainable methods for the synthesis of chiral amines is of paramount importance to the chemical industry. While specific sustainable synthesis routes for this compound are not documented, several green chemistry principles could be applied to its production.
One promising approach is the use of biocatalysis. Transaminases are enzymes that can catalyze the asymmetric amination of ketones to produce chiral amines with high enantioselectivity. A hypothetical biocatalytic route to this compound would start from the corresponding ketone, 2,4,4-trimethylcyclohexanone (B1266662). The use of a specific transaminase enzyme could potentially yield the desired (1S,2S)-enantiomer in high purity.
Key Principles of a Green Synthesis Route:
Atom Economy: A biocatalytic approach would likely have a high atom economy, as it involves the direct conversion of a ketone to an amine.
Use of Renewable Feedstocks: The starting ketone could potentially be derived from renewable sources.
Mild Reaction Conditions: Enzymatic reactions typically occur in water at or near ambient temperature and pressure, reducing energy consumption.
Waste Reduction: Biocatalytic methods often generate less hazardous waste compared to traditional chemical syntheses.
Table 2: Comparison of Hypothetical Synthetic Routes to this compound
| Method | Starting Material | Key Reagents/Catalysts | Solvents | Key Advantages | Potential Challenges |
| Classical Chemical Synthesis | 2,4,4-trimethylcyclohexanone | Chiral auxiliary, reducing agents | Organic solvents | Well-established methodology | Use of stoichiometric chiral reagents, generation of waste |
| Biocatalytic Synthesis | 2,4,4-trimethylcyclohexanone | Transaminase, amine donor | Water | High enantioselectivity, mild conditions, green solvent | Enzyme stability and availability, substrate scope |
| Asymmetric Hydrogenation | Imine of 2,4,4-trimethylcyclohexanone | Chiral metal catalyst (e.g., Rh, Ru) | Methanol, Ethanol | High turnover numbers, high enantioselectivity | Use of precious metals, high-pressure hydrogen |
Potential for New Enantioselective Transformations and Methodologies
The application of this compound and its derivatives as organocatalysts in novel enantioselective transformations holds significant potential. The steric bulk provided by the trimethylcyclohexyl backbone could be advantageous in creating a well-defined chiral pocket, leading to high levels of stereochemical control.
One area of potential is in the development of new primary amine catalysts for enamine and iminium ion catalysis. researchgate.net These modes of activation are fundamental to a wide range of asymmetric reactions, including aldol (B89426) reactions, Mannich reactions, and Diels-Alder reactions. nih.gov
Future Research Opportunities:
Development of Novel Ligands: The amine could be used as a scaffold for the synthesis of new chiral ligands for transition metal catalysis. For example, N-acylation followed by coordination to a metal center could yield catalysts for asymmetric hydrogenation or C-H activation reactions.
Application in Cascade Reactions: Organocatalysts derived from this amine could be designed to promote cascade reactions, where multiple bonds are formed in a single synthetic operation. This would increase the efficiency of complex molecule synthesis.
Exploration of Unconventional Reaction Media: Investigating the use of these catalysts in alternative solvents, such as ionic liquids or deep eutectic solvents, could lead to improved catalytic performance and greener processes.
While the specific applications of this compound in these areas are yet to be explored, the general principles of organocatalysis and asymmetric synthesis suggest that it could be a valuable addition to the synthetic chemist's toolbox. Future research is needed to unlock the full potential of this chiral amine.
Q & A
Q. What are the optimal synthetic routes for (1S,2S)-2,4,4-trimethylcyclohexan-1-amine, considering stereochemical control?
Methodological Answer: Stereoselective synthesis of this compound can be achieved via catalytic asymmetric hydrogenation or chiral auxiliary-mediated approaches. For example, similar cyclohexanamine derivatives (e.g., (1S,4S)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine) are synthesized through sequential benzylation, hydrogenation, and deprotection steps . Key considerations include:
- Catalytic hydrogenation : Use chiral catalysts (e.g., Ru-BINAP complexes) to control stereochemistry during cyclohexene intermediate reduction.
- Chiral resolution : Employ diastereomeric salt formation with resolving agents like tartaric acid derivatives.
- Purification : Utilize column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to isolate enantiomerically pure fractions.
Q. How can NMR spectroscopy confirm the stereochemistry and purity of this compound?
Methodological Answer: ¹H NMR and ¹³C NMR are critical for stereochemical assignment:
- Coupling constants : Vicinal coupling constants (J values) between axial/equatorial protons (e.g., 3JHH ~10–13 Hz for axial-axial interactions) help determine chair conformations .
- NOE experiments : Nuclear Overhauser effect (NOE) correlations between methyl groups (e.g., 2-CH₃ and 4,4-(CH₃)₂) confirm spatial proximity in the (1S,2S) configuration.
- Purity assessment : Integration of methyl proton signals (e.g., 6H for 4,4-dimethyl groups) ensures absence of diastereomeric impurities.
Advanced Research Questions
Q. How do computational methods (DFT, molecular docking) contribute to understanding the conformational behavior and biological interactions of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate energy-minimized conformations to identify stable chair or twist-boat forms. For example, ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane derivatives were analyzed using DFT to predict substituent effects on ring puckering .
- Molecular docking : Simulate binding interactions with biological targets (e.g., enzymes, receptors) by docking the compound into active sites using software like AutoDock Vina. Compare binding affinities with structurally similar arylcyclohexylamines .
- Molecular Dynamics (MD) : Perform MD simulations to study solvation effects and conformational flexibility in physiological environments .
Q. What strategies resolve discrepancies in enantiomeric excess (ee) measurements between chiral HPLC and polarimetry for this compound?
Methodological Answer:
- Cross-validation : Run chiral HPLC (e.g., Chiralpak AD-H column) and compare retention times with authentic standards. Simultaneously, measure optical rotation ([α]D) to correlate ee values.
- Matrix effects : Check for solvent or impurity interference in polarimetry by repeating measurements in multiple solvents (e.g., ethanol vs. chloroform).
- Advanced techniques : Use vibrational circular dichroism (VCD) or X-ray crystallography (if single crystals are obtainable) for unambiguous stereochemical confirmation .
Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?
Methodological Answer:
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at elevated temperatures (40–60°C). Monitor degradation via HPLC-MS to identify breakdown products .
- Kinetic analysis : Calculate rate constants (k) for degradation at different pH levels using Arrhenius plots.
- Storage recommendations : Based on stability data, recommend storage at ≤–20°C under inert atmosphere to prevent racemization or oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
